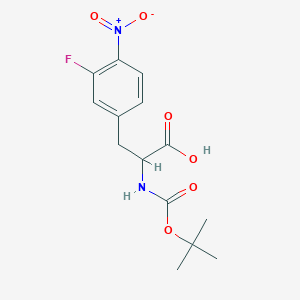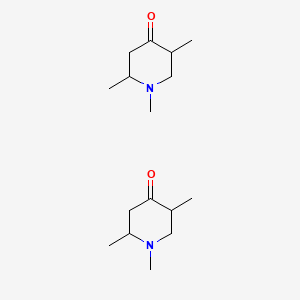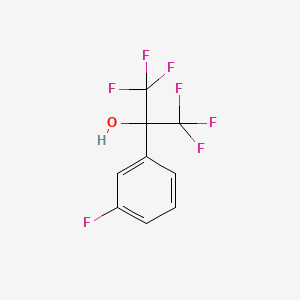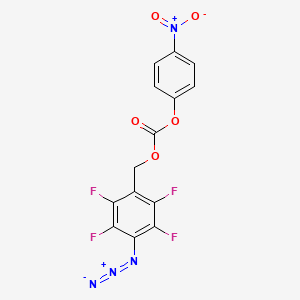
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is a complex organic compound that features both azido and nitrophenyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzyl alcohol with 4-nitrophenyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety, especially given the presence of the azido group, which can be explosive under certain conditions.
化学反应分析
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The nitrophenyl group can be reduced to an amine under appropriate conditions, such as using hydrogenation catalysts.
Photochemical Reactions: The azido group can undergo photolysis to generate reactive nitrenes, which can further react with various substrates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts, or chemical reducing agents like sodium borohydride.
Photolysis: UV light sources are used to induce the decomposition of the azido group.
Major Products
Amines: From nucleophilic substitution or reduction reactions.
Nitrenes: From photolysis of the azido group, which can further react to form various products depending on the substrates present.
科学研究应用
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate has several applications in scientific research:
Materials Science: Used as a crosslinking agent in the preparation of polymer thin films and other advanced materials.
Bioconjugation: The azido group allows for click chemistry applications, enabling the attachment of biomolecules to various surfaces or other molecules.
Photochemistry: Utilized in the study of photochemical reactions and the generation of reactive intermediates like nitrenes.
Drug Discovery: Potential use in the synthesis of novel compounds with biological activity, leveraging its unique functional groups.
作用机制
The mechanism of action of 4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate largely depends on the specific reaction it undergoes. For instance:
Photolysis: The azido group absorbs UV light, leading to the formation of a nitrene intermediate. This highly reactive species can insert into C-H, N-H, and other bonds, forming new covalent linkages.
Nucleophilic Substitution: The azido group can be displaced by nucleophiles, forming new nitrogen-containing compounds.
Reduction: The nitrophenyl group can be reduced to an amine, which can participate in further chemical reactions.
相似化合物的比较
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar in structure but lacks the nitrophenyl carbonate group, making it less versatile in certain applications.
4-Nitrophenyl Azide: Contains the nitrophenyl and azido groups but lacks the tetrafluorobenzyl moiety, affecting its reactivity and applications.
Uniqueness
4-Azido-2,3,5,6-tetrafluorobenzyl (4-nitrophenyl) carbonate is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of both azido and nitrophenyl groups allows for diverse chemical transformations and the formation of complex structures, making it a valuable compound in various fields of research.
属性
分子式 |
C14H6F4N4O5 |
|---|---|
分子量 |
386.21 g/mol |
IUPAC 名称 |
(4-azido-2,3,5,6-tetrafluorophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H6F4N4O5/c15-9-8(10(16)12(18)13(11(9)17)20-21-19)5-26-14(23)27-7-3-1-6(2-4-7)22(24)25/h1-4H,5H2 |
InChI 键 |
VVIYVRAVLONNMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


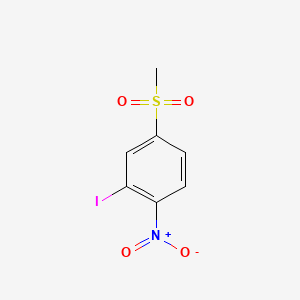
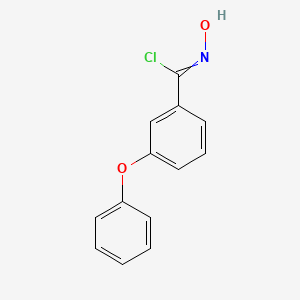
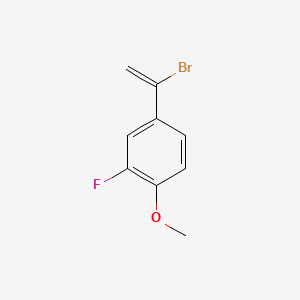
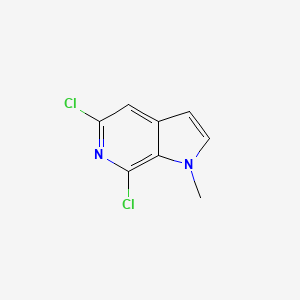
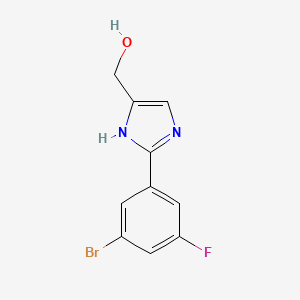
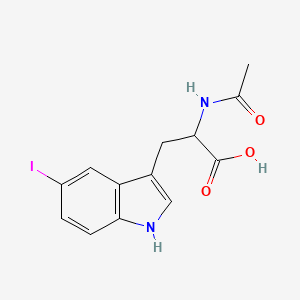
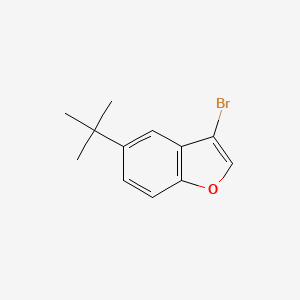

![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B13687545.png)
![5-Formyl-2-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-1,3-benzoxazole-7-carbonitrile](/img/structure/B13687553.png)
